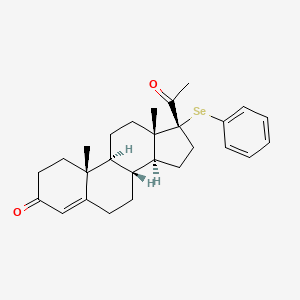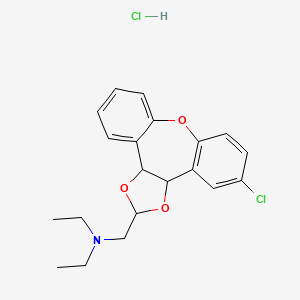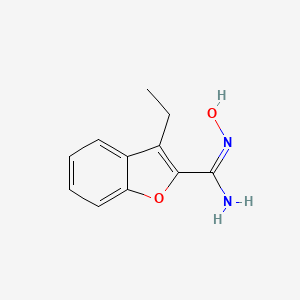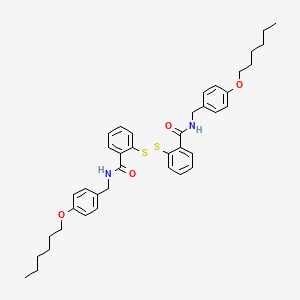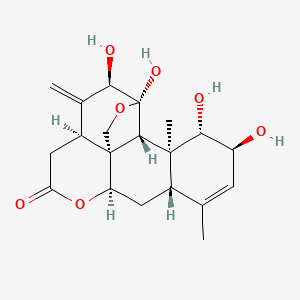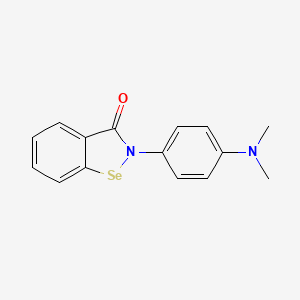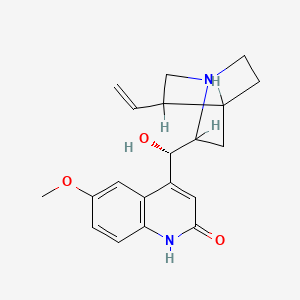
(9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is part of the cinchona alkaloid family, which is renowned for its medicinal properties, particularly in the treatment of malaria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the selective hydrogenation of cinnamaldehyde using nickel nanoparticles supported on titania. This process requires precise control of reaction conditions, including temperature and pressure, to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors with advanced control systems to maintain optimal reaction conditions. The use of high-purity nickel catalysts and continuous monitoring of reaction parameters ensures consistent product quality and efficiency .
化学反応の分析
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions are often conducted in acidic or basic media, while reduction reactions require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
科学的研究の応用
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria and cancer.
作用機序
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-target complex .
類似化合物との比較
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar in structure but lacks the methoxy group.
Cinchonidine: Differentiated by its stereochemistry and specific functional groups.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one stands out due to its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .
特性
CAS番号 |
53537-71-6 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
4-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)/t12?,13?,18?,20-/m0/s1 |
InChIキー |
FRZGROVVMXMITN-MWIOYJRVSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2[C@@H](C3CC4CCN3CC4C=C)O |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


